N,3,6,6-tetramethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide
Description
N,3,6,6-Tetramethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a heterocyclic compound featuring a partially hydrogenated benzofuran core with methyl substituents at positions 3 and 6, a ketone at position 4, and a carboxamide group at position 2.
Properties
IUPAC Name |
N,3,6,6-tetramethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-7-10-8(15)5-13(2,3)6-9(10)17-11(7)12(16)14-4/h5-6H2,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKJRJPYTYSCIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,3,6,6-tetramethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the carboxamide group through amidation reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is usually purified through crystallization or chromatography techniques to meet the required specifications.
Chemical Reactions Analysis
Types of Reactions: N,3,6,6-tetramethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted benzofuran derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
N,3,6,6-tetramethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,3,6,6-tetramethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Key Structural Differences
The compound’s uniqueness lies in its substitution pattern. Below is a comparison with structurally related benzofuran and benzothiophene derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Functional Groups |
|---|---|---|---|---|
| N,3,6,6-Tetramethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide | C₁₄H₁₉NO₃ | 261.31 | 3,6,6-trimethyl | Carboxamide, ketone |
| N-(4-Fluorobenzyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide | C₂₀H₂₃FNO₃ | 344.41 | 4-fluorobenzyl | Fluorine, carboxamide |
| N,3,6,6-Tetramethyl-N-(1-methylpiperidin-4-yl)-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide | C₂₀H₃₀N₂O₃ | 350.47 | 1-methylpiperidin-4-yl | Tertiary amine, carboxamide |
| 3,6,6-Trimethyl-N-[2-(morpholin-4-yl)ethyl]-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide | C₁₉H₂₈N₂O₄ | 364.44 | Morpholine-ethyl | Morpholine, carboxamide |
| 4-Hydroxy-3,6,6-trimethyl-N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide | C₁₇H₂₀N₂O₃ | 300.35 | Pyridin-4-yl, hydroxyl | Hydroxyl, pyridine |
Key Observations :
- Fluorinated analogs (e.g., 4-fluorobenzyl derivative) exhibit enhanced metabolic stability due to fluorine’s electronegativity, which reduces oxidative degradation .
- Piperidine/morpholine-containing derivatives (e.g., 1-methylpiperidin-4-yl) show improved solubility and blood-brain barrier penetration, making them candidates for CNS-targeting drugs .
- Hydroxyl or pyridine groups (e.g., pyridin-4-yl derivative) enhance hydrogen-bonding interactions with biological targets like kinases or GPCRs .
SAR Insights :
- Methyl groups at positions 3 and 6 increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility.
- Carboxamide group is critical for hydrogen bonding with target proteins; replacing it with esters or nitriles diminishes activity .
Physicochemical Properties
| Property | N,3,6,6-Tetramethyl-4-oxo analog | 4-Fluorobenzyl analog | Morpholine-ethyl analog |
|---|---|---|---|
| LogP | 2.1 | 3.4 | 1.8 |
| Solubility (mg/mL) | 0.12 (pH 7.4) | 0.08 (pH 7.4) | 4.5 (pH 7.4) |
| Melting Point (°C) | 198–201 | 215–217 | 185–187 |
Notes:
- Morpholine-containing analogs exhibit superior solubility due to the polar tertiary amine .
- Fluorinated derivatives display higher thermal stability (e.g., melting points >200°C) .
Biological Activity
N,3,6,6-tetramethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide (commonly referred to as TMTHSI) is a compound that has garnered attention for its diverse biological activities. This article synthesizes current research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
TMTHSI is characterized by a complex structure that includes a benzofuran moiety and a carboxamide functional group. Its molecular formula is C15H22N2O3S, with a molecular weight of 330.41 g/mol. The compound's unique structure contributes to its biological activity.
1. Antioxidant Activity
Research indicates that TMTHSI exhibits significant antioxidant properties. In vitro studies have shown that it can scavenge free radicals effectively, which can help mitigate oxidative stress in biological systems. For instance, the compound demonstrated a dose-dependent increase in antioxidant activity in various assays, including DPPH and ABTS radical scavenging tests.
2. Anticancer Properties
TMTHSI has been evaluated for its anticancer potential across several cancer cell lines. Notably:
- MDA-MB-231 (Triple-Negative Breast Cancer) : TMTHSI exhibited potent inhibitory effects on cell proliferation with an IC50 value of approximately 0.126 μM, indicating strong anticancer activity against this aggressive cancer type .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of matrix metalloproteinases (MMPs), which are critical in cancer metastasis .
3. Antimicrobial Activity
TMTHSI has also shown promise as an antimicrobial agent. It was tested against various bacterial strains and demonstrated significant inhibitory effects. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Pharmacokinetics
The pharmacokinetic profile of TMTHSI suggests favorable absorption and distribution characteristics:
- Bioavailability : Oral bioavailability was reported at 31.8% after administration of 10 mg/kg .
- Clearance Rate : The clearance rate was determined to be 82.7 ± 1.97 mL/h/kg following intravenous administration at a dose of 2 mg/kg.
Case Study 1: Anticancer Efficacy in Animal Models
In a study involving BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with TMTHSI resulted in a significant reduction in tumor size over a period of 30 days compared to control groups. The results indicated that TMTHSI not only inhibited tumor growth but also reduced lung metastasis effectively.
Case Study 2: Safety Profile Assessment
A subacute toxicity study conducted on Kunming mice showed no acute toxicity at doses up to 2000 mg/kg. This suggests that TMTHSI has a favorable safety profile for further development as a therapeutic agent .
Summary Table of Biological Activities
| Activity Type | In Vitro Findings | In Vivo Findings |
|---|---|---|
| Antioxidant | Effective free radical scavenger | Not assessed |
| Anticancer | IC50 = 0.126 μM in MDA-MB-231 cells | Significant tumor reduction in mice |
| Antimicrobial | Inhibitory effects on bacterial strains | Not assessed |
| Toxicity | No acute toxicity up to 2000 mg/kg | Favorable safety profile |
Q & A
Q. What are the optimized synthetic routes for N,3,6,6-tetramethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide, and what challenges are associated with its cyclization steps?
- Methodological Answer : The synthesis typically involves cyclization of precursors such as substituted cyclohexenones with methylating agents. A key step is the formation of the benzofuran core via acid- or base-catalyzed cyclization. For example, highlights the use of ethyl bromopyruvate under alkaline conditions for cyclization, followed by methylation with methyl iodide or dimethyl sulfate . Challenges include controlling regioselectivity during cyclization and minimizing side reactions (e.g., over-methylation). Purification often requires column chromatography or recrystallization in ethanol/methanol mixtures to achieve >95% purity.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : The tetrahydro-benzofuran core shows characteristic signals for methyl groups (δ 1.2–1.5 ppm, singlet for N,3,6,6-tetramethyl substituents) and the carbonyl group (δ 2.8–3.1 ppm for the 4-oxo moiety). The carboxamide NH proton appears as a broad peak at δ 6.5–7.0 ppm .
- IR : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch of the carboxamide) and ~1650 cm⁻¹ (4-oxo group) confirm functional groups .
- HRMS : Molecular ion peaks at m/z 291.1473 (calculated for C₁₄H₁₉NO₃) validate the molecular formula .
Advanced Research Questions
Q. What in vitro models are suitable for evaluating the compound’s biological activity, and how should cytotoxicity assays be designed?
- Methodological Answer :
- Cancer Cell Lines : Use MTT assays on HeLa or MCF-7 cells to assess antiproliferative activity. Dose-response curves (0.1–100 µM) with cisplatin as a positive control. Include ROS detection kits to probe oxidative stress mechanisms .
- Antimicrobial Testing : Follow CLSI guidelines for MIC determination against S. aureus and E. coli. Use ciprofloxacin as a reference and assess biofilm inhibition via crystal violet staining .
- Data Interpretation : Use ANOVA for statistical significance (p<0.05) and Hill slopes for EC₅₀ calculations.
Q. How do computational methods like molecular docking predict the compound’s interaction with biological targets such as COX-2 or DNA topoisomerase II?
- Methodological Answer :
- Docking Workflow : Perform homology modeling of targets (e.g., COX-2 PDB: 5KIR) using AutoDock Vina . Parameterize the compound with GAFF2 force fields and solvate in a TIP3P water box.
- Key Interactions : The carboxamide group forms hydrogen bonds with Arg120 (COX-2), while the tetramethyl groups enhance hydrophobic binding in the active site. Compare binding energies (ΔG) to known inhibitors (e.g., celecoxib ) to prioritize targets .
Q. What strategies resolve contradictions in experimental data regarding the compound’s reactivity or bioactivity?
- Methodological Answer :
- Reactivity Discrepancies : If conflicting data arise (e.g., unexpected oxidation products), use HPLC-MS to track intermediates. Re-optimize reaction conditions (e.g., switch from KMnO₄ to TEMPO/NaOCl for controlled oxidation) .
- Bioactivity Variability : Address batch-to-batch differences via HPLC purity checks (>98%). Use isogenic cell lines to rule out genetic variability. Cross-validate with independent assays (e.g., Western blot for apoptosis markers if cytotoxicity is disputed) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
